molecular formula C10H14O4 B1376491 5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 351866-06-3

5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B1376491
CAS No.: 351866-06-3
M. Wt: 198.22 g/mol
InChI Key: JSWJNHYGPHCUMT-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is a heterocyclic compound that features a dioxane ring with two ketone functionalities at the 4 and 6 positions. The compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.

Mechanism of Action

Target of Action

It is structurally similar to 3,6-dimethyl-1,4-dioxane-2,5-dione (or rac-lactide), which is a lactone derived from lactic acid . Lactones are known to interact with various biological targets, including enzymes and receptors, but the specific targets for this compound need further investigation.

Mode of Action

Based on its structural similarity to rac-lactide, it can be inferred that it may undergo polymerization via ring-opening, using a variety of metal or organocatalysts, yielding poly(d,l-lactide) . The resulting polymer can exhibit some degree of crystallinity when stereospecific catalysts are used .

Biochemical Pathways

It’s worth noting that lactones like rac-lactide can be involved in the synthesis of polylactide and polycarbonate multi-block copolymers . These polymers have numerous applications in the biomedical field, including drug delivery systems and tissue engineering scaffolds.

Result of Action

Polymers derived from similar lactones have been used in drug delivery systems, where they can control the release of therapeutic agents and improve their bioavailability .

Action Environment

The action, efficacy, and stability of 1,3-Dioxane-4,6-dione, 5-(cyclopropylmethyl)-2,2-dimethyl- can be influenced by various environmental factors. For instance, the polymerization process can be affected by the presence of catalysts, temperature, and reaction time . Furthermore, the stability and degradation rate of the resulting polymers can be influenced by factors such as pH and temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of malonic acid with a suitable ketone in the presence of a catalyst such as lanthanum triflate (La(OTf)3) and acetic anhydride as a condensing agent . The reaction conditions include a molar ratio of malonic acid to ketone of 1:1.1, a catalyst concentration of 0.3 mol%, a reaction temperature of 30°C, and a reaction time of 3 hours. Under these conditions, the product yield can range from 62.3% to 77.5% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as continuous flow reactions and the use of more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the dioxane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxane-4,6-dione: A simpler analog without the cyclopropylmethyl and dimethyl substitutions.

    1,3-Dioxane-4,6-dione, 2,2-dimethyl-: Lacks the cyclopropylmethyl group but retains the dimethyl substitutions.

    1,3-Dioxane-4,6-dione, 5-(methyl)-2,2-dimethyl-: Similar structure with a methyl group instead of a cyclopropylmethyl group.

Uniqueness

5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to the presence of both cyclopropylmethyl and dimethyl groups, which confer distinct steric and electronic properties. These substitutions can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-10(2)13-8(11)7(9(12)14-10)5-6-3-4-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWJNHYGPHCUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)CC2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of cyclopropanecarboxylic acid (17.2 g) in methylene chloride (800 mL) were added Meldrum's acid (28.8 g), WSCI.HCl (42.2 g) and 4-dimethylaminopyridine (39.1 g), and the mixture was stirred at room temperature for 18 hr. Water and then hydrochloric acid were added to acidify the reaction mixture, and the aqueous layer was removed by partitioning. Under ice-cooling, acetic acid (114 mL) and then sodium borohydride (18.9 g) were added slowly to the organic layer, and the mixture was stirred at room temperature for 3 days. Water and then hydrochloric acid were added to the reaction mixture, and the aqueous layer was removed by partitioning. The organic layer was concentrated to give a yellow powder. This was washed with ether/hexane to give the title compound (25.8 g) as a yellow powder.
Quantity
17.2 g
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reactant
Reaction Step One
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28.8 g
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42.2 g
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reactant
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800 mL
Type
solvent
Reaction Step One
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39.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
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5-(Cyclopropylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

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